N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its unique molecular structure, which combines elements of both triazole and quinoxaline, often associated with various biological activities. The compound's systematic name reflects its structural components, including a methoxyphenyl group and a triazoloquinoxaline moiety.
The compound can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic chemistry. It is often used in research settings for its potential biological applications.
This compound can be classified as follows:
The synthesis of N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves multi-step synthetic routes. One common method includes the reaction of appropriate precursors such as 4-methoxyaniline with isocyanates or isothiocyanates to form the corresponding urea or thiourea derivatives. This can subsequently undergo cyclization to form the triazoloquinoxaline core.
The molecular structure of N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide can be represented using various structural formulas such as SMILES and InChI notations:
COc1ccc(NC(=O)Cn2c(=O)c3nnc(C(C)C)n3c3ccccc32)cc1The compound may undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound often require careful control of conditions to prevent degradation or unwanted side reactions.
The mechanism of action for N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is not fully elucidated but may involve interaction with specific biological targets:
Research indicates that compounds within this class may possess anticancer and antioxidant properties based on preliminary studies.
N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has potential applications in:
This comprehensive overview highlights the significance of N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide in scientific research and its promising applications across various fields. Further studies are needed to fully elucidate its mechanisms and broaden its applications in medicine and materials science.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7